D1N8

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

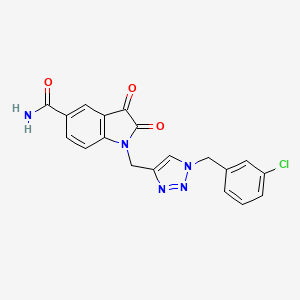

C19H14ClN5O3 |

|---|---|

分子量 |

395.8 g/mol |

IUPAC 名称 |

1-[[1-[(3-chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide |

InChI |

InChI=1S/C19H14ClN5O3/c20-13-3-1-2-11(6-13)8-24-9-14(22-23-24)10-25-16-5-4-12(18(21)27)7-15(16)17(26)19(25)28/h1-7,9H,8,10H2,(H2,21,27) |

InChI 键 |

APVUKPBLCFQIPO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CN3C4=C(C=C(C=C4)C(=O)N)C(=O)C3=O |

产品来源 |

United States |

Foundational & Exploratory

The Synthesis and Characterization of D1N8: A Potent SARS-CoV-2 3CLpro Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D1N8 is a novel, potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of this compound, an isatin-1,2,3-triazole derivative. The synthesis is achieved through a click chemistry-based approach, offering a modular and efficient route to this class of compounds. This guide is intended to provide researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate this compound and related compounds as potential anti-SARS-CoV-2 agents.

Introduction

The ongoing global health challenge posed by SARS-CoV-2 has necessitated the rapid development of effective antiviral therapeutics. The 3CL protease (3CLpro), also known as the main protease (Mpro), is a key enzyme in the life cycle of the virus, responsible for processing viral polyproteins into functional proteins required for viral replication. This makes 3CLpro a prime target for antiviral drug development. This compound has emerged as a promising inhibitor of this enzyme, demonstrating significant potency.[1][2] This guide details the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on a convergent approach utilizing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3][4] The general synthetic strategy involves the preparation of an N-propargylated isatin intermediate, which then undergoes a cycloaddition reaction with a suitably substituted aromatic azide.

Experimental Protocols

Step 1: Synthesis of N-propargyl-isatin

To a solution of isatin in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃). Propargyl bromide is then added, and the reaction mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by pouring it into water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield N-propargyl-isatin, which can be purified by column chromatography.[3][4]

Step 2: Synthesis of the Azide Intermediate

The synthesis of the requisite azide is typically achieved from the corresponding aniline derivative. The aniline is diazotized using sodium nitrite in the presence of a mineral acid, followed by the addition of sodium azide to yield the aromatic azide.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form this compound

N-propargyl-isatin and the synthesized azide are dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. A copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added. The reaction is stirred at room temperature until completion. After an appropriate workup and purification by column chromatography, this compound is obtained as the final product.[1][3][4]

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

Analytical Data

| Analysis | Result |

| Appearance | Yellow Solid |

| Molecular Formula | C₂₀H₁₅N₅O₃ |

| Molecular Weight | 389.37 g/mol |

| Purity (HPLC) | >95% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (HR-MS) | m/z calculated for C₂₀H₁₅N₅O₃ [M+H]⁺, found to be in agreement |

Biological Activity

The inhibitory activity of this compound against SARS-CoV-2 3CLpro and its cytotoxicity are key parameters in its characterization.

| Parameter | Value | Reference |

| IC₅₀ (SARS-CoV-2 3CLpro) | 0.44 ± 0.12 µM | [1] |

| CC₅₀ (Cytotoxicity) | >20 µM | [1] |

Mechanism of Action

This compound functions as an inhibitor of the SARS-CoV-2 3CLpro. The isatin core and the triazole linkage are believed to play a crucial role in binding to the active site of the enzyme, thereby preventing it from cleaving the viral polyprotein. This inhibition of proteolytic activity disrupts the viral replication cycle.[1][5]

Visualizations

Synthetic Workflow of this compound

Caption: Synthetic scheme for this compound via CuAAC click chemistry.

Mechanism of 3CLpro Inhibition

Caption: this compound inhibits 3CLpro, blocking viral replication.

Conclusion

This compound is a potent and selective inhibitor of SARS-CoV-2 3CLpro with a well-defined synthesis and characterization profile. The click chemistry-based synthesis provides an efficient and adaptable platform for the generation of a library of related compounds for further structure-activity relationship (SAR) studies. The data presented in this guide serves as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this compound as a potential therapeutic agent for COVID-19.

References

- 1. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modu ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07294D [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: D1N8, a Potent Inhibitor of SARS-CoV-2 3CL Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of D1N8, a novel, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3-chymotrypsin-like protease (3CLpro). This compound, a 1,2,3-triazole isatin derivative, has been identified as a potent antagonist of this key viral enzyme, which is essential for the replication of the virus.[1] This document is intended for researchers, scientists, and drug development professionals, and outlines the core characteristics of this compound, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

This compound is a solid at room temperature.[2] While a specific melting point has not been published, its structural analogs, 1,2,3-triazole isatin hybrids, are typically crystalline solids with melting points often exceeding 200°C.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(1-( (3-chlorobenzyl) -1H-1,2,3-triazol-4-yl) methyl) isatin-5-carboxamide | Inferred from Structure |

| CAS Number | 2894770-40-0 | [2] |

| Molecular Formula | C₁₉H₁₄ClN₅O₃ | CymitQuimica |

| Molecular Weight | 395.80 g/mol | [4] |

| Appearance | Solid | [2] |

| Solubility | May dissolve in Dimethyl Sulfoxide (DMSO) | [2] |

Biological Activity

This compound demonstrates potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme. Its efficacy has been quantified through in vitro assays, revealing significant potency and selectivity.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line | Source |

| IC₅₀ (3CLpro Inhibition) | 0.44 ± 0.12 µM | - | [1] |

| CC₅₀ (Cytotoxicity) | >20 µM | Vero E6 | [1] |

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The antiviral activity of this compound stems from its direct inhibition of the SARS-CoV-2 3CLpro. This cysteine protease is crucial for the viral life cycle, as it cleaves the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). By binding to the active site of 3CLpro, this compound prevents this proteolytic processing, thereby halting viral replication.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is synthesized using a "click chemistry" approach, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and regioselective formation of the 1,2,3-triazole ring from an isatin-alkyne precursor and an azide.[1]

Materials:

-

1-(prop-2-yn-1-yl)-2,3-dioxoindoline-5-carboxamide (Isatin-alkyne precursor)

-

1-(azidomethyl)-3-chlorobenzene (Azide precursor)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-2,3-dioxoindoline-5-carboxamide (1.0 equivalent) and 1-(azidomethyl)-3-chlorobenzene (1.2 equivalents) in a 1:1 mixture of tetrahydrofuran and water.

-

To this solution, add sodium ascorbate (0.6 equivalents) and copper(II) sulfate pentahydrate (0.3 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[5][6]

In Vitro 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay measures the cleavage of a fluorogenic peptide substrate by the protease.[4][7]

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH₂)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions. Include wells with buffer and DMSO as positive and negative controls, respectively.

-

Add the SARS-CoV-2 3CLpro solution to each well to a final concentration of approximately 15-20 nM.

-

Pre-incubate the plate at room temperature (or 37°C for enhanced sensitivity) for 15-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 15-30 µM.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 425 nm emission for the Edans/Dabcyl pair) over a period of 15-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay in Vero E6 Cells (MTT Assay)

The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Vero E6 cells, a cell line commonly used for SARS-CoV-2 research.[8][9][10]

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include wells with medium and DMSO as controls.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the control.

-

Plot the cell viability against the inhibitor concentrations and fit the data to determine the CC₅₀ value.

Experimental and Screening Workflow

The discovery and characterization of this compound followed a structured workflow, beginning with high-throughput screening and culminating in detailed biological evaluation.

Conclusion

This compound is a promising lead compound for the development of antiviral therapeutics against SARS-CoV-2. Its potent and specific inhibition of the viral 3CL protease, coupled with low cytotoxicity, makes it an attractive candidate for further preclinical development. The synthetic and analytical protocols provided in this guide offer a framework for researchers to further investigate this compound and similar 1,2,3-triazole isatin derivatives in the ongoing effort to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide hybrids as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazole Hybrids Containing Isatins and Phenolic Moieties: Regioselective Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

D1N8 discovery and history

An In-depth Technical Guide to the Discovery and Characterization of D1N8, a Novel SARS-CoV-2 3CLpro Inhibitor

Introduction

This compound is a potent and selective inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3][4][5] Its discovery represents a significant step forward in the development of novel antiviral therapeutics against COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying novel inhibitors of SARS-CoV-2 3CLpro. The research began with a known N-substituted isatin derivative, L-26, which showed potential as a 3CLpro inhibitor but was hampered by poor cell-based antiviral activity and high cytotoxicity.[3][5][6][7]

To improve upon the therapeutic profile of L-26, a library of 58 novel 1,2,3-triazole isatin derivatives was synthesized using a click-chemistry-based miniaturized synthesis approach.[2][3][5][7] This library was then subjected to a rapid screening process to evaluate the inhibitory activity of each compound against SARS-CoV-2 3CLpro.[2][5] Through this screening, this compound emerged as one of the most promising candidates, exhibiting potent inhibitory activity and significantly reduced cytotoxicity compared to the lead compound L-26.[2][3][5]

Quantitative Data

The key quantitative parameters for this compound and the lead compound L-26 are summarized in the table below for direct comparison.

| Compound | IC50 (μM) against SARS-CoV-2 3CLpro | CC50 (μM) in Vero E6 cells |

| This compound | 0.44 ± 0.12 | >20 |

| L-26 | 0.30 ± 0.14 | <2.6 |

Table 1: Comparison of the 50% inhibitory concentration (IC50) against SARS-CoV-2 3CLpro and the 50% cytotoxic concentration (CC50) in Vero E6 cells for this compound and the lead compound L-26.[2][3][5]

Experimental Protocols

The following are the detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.

Synthesis of this compound

This compound was synthesized as part of a larger library of 1,2,3-triazole isatin derivatives. The synthesis involved a click-chemistry reaction (Copper(I)-catalyzed azide-alkyne cycloaddition) between an alkynyl-functionalized isatin core and an azide-substituted benzyl group in a 96-well plate format for rapid synthesis.[2] The resulting compounds were then screened for activity without the need for purification. For confirmatory studies, this compound was synthesized on a milligram scale.[2]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

-

Assay Principle: The assay utilizes a fluorogenic substrate that is cleaved by 3CLpro, separating a quencher from a fluorophore and resulting in an increase in fluorescence.

-

Procedure:

-

The reaction was conducted in a buffer solution containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.

-

Recombinant SARS-CoV-2 3CLpro was pre-incubated with this compound at various concentrations for 10 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of the FRET substrate.

-

The fluorescence intensity was measured over time using a microplate reader.

-

The 50% inhibitory concentration (IC50) was calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

-

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in African green monkey Vero E6 cells.

-

Procedure:

-

Vero E6 cells were seeded in 96-well plates and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound.

-

After a 26-hour incubation period, cell viability was assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.[1][2]

-

DTT-Dependent Assay for Target Specificity

To confirm that this compound specifically inhibits the cysteine protease 3CLpro and does not act as a non-specific reactive compound, a dithiothreitol (DTT)-dependent assay was performed.

-

Assay Principle: DTT is a reducing agent that can reverse the activity of non-specific, redox-active inhibitors. A true inhibitor of the enzyme's active site should not have its activity significantly altered by the presence of DTT.

-

Procedure:

-

The FRET-based 3CLpro inhibition assay was performed in the presence and absence of 4 mM DTT.

-

The inhibitory activity of this compound was compared under both conditions.

-

The results showed that the inhibitory potency of this compound was not significantly affected by the presence of DTT, confirming its specific interaction with the 3CLpro active site.[2]

-

Visualizations

Signaling Pathway: SARS-CoV-2 Replication and the Role of 3CLpro

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | SARS-CoV | 2894770-40-0 | Invivochem [invivochem.com]

- 5. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unlocking the Research Potential of DNAH8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynein Axonemal Heavy Chain 8 (DNAH8) is a protein coding gene that encodes for a heavy chain component of axonemal dynein.[1] Axonemal dyneins are motor protein complexes that play a crucial role in the motility of cilia and flagella by generating force through ATP hydrolysis and interaction with microtubules.[1] While initially recognized for its essential role in sperm motility and male fertility, emerging evidence suggests a broader involvement of DNAH8 in various cellular processes and disease states, including cancer. This technical guide aims to provide an in-depth overview of the current understanding of DNAH8 and to highlight promising avenues for future research.

Potential Research Areas for DNAH8

The multifaceted nature of DNAH8 presents several key areas for intensive research:

-

Male Infertility and Spermatogenesis: Mutations in DNAH8 are strongly associated with male infertility, specifically a condition known as Multiple Morphological Abnormalities of the Sperm Flagella (MMAF).[2][3] This severe form of asthenoteratozoospermia is characterized by immotile spermatozoa with malformed or absent flagella.[2][4] Future research could focus on:

-

Elucidating the precise molecular mechanisms by which DNAH8 mutations lead to flagellar defects.

-

Identifying other interacting proteins involved in DNAH8's function during spermatogenesis.

-

Developing diagnostic markers based on DNAH8 mutations for male infertility.[5]

-

Investigating the efficacy and safety of assisted reproductive technologies, such as intracytoplasmic sperm injection (ICSI), for individuals with DNAH8-related infertility.[2][3]

-

-

Role in Cancer Progression: Recent studies have implicated DNAH8 in the progression of certain cancers, most notably prostate cancer.[6][7] DNAH8 expression is upregulated in metastatic prostate cancer and is associated with increased androgen receptor (AR) transcriptional activity and poor patient prognosis.[6][7] Potential research directions include:

-

Investigating the role of DNAH8 in other hormone-dependent cancers.

-

Exploring DNAH8 as a potential therapeutic target for castration-resistant prostate cancer.

-

Understanding the signaling pathways regulated by DNAH8 in cancer cells.

-

Examining the link between somatic mutations in DNAH8 and tumorigenesis in malignancies like hepatocellular carcinoma and inflammatory breast cancer.[6]

-

-

Ciliary Function and Associated Disorders: Given its role as a component of axonemal dynein, DNAH8 may be involved in the function of motile cilia throughout the body.[1][8] Defects in ciliary function are linked to a class of genetic disorders known as ciliopathies. Research in this area could explore:

-

The potential involvement of DNAH8 mutations in primary ciliary dyskinesia (PCD) or other ciliopathies.[1]

-

The specific function of DNAH8 in the cilia of the respiratory tract and other organs.

-

-

Broader Roles in Cellular Physiology: The identification of DNAH8 variants in studies on substance use disorders suggests that its function may extend beyond motility.[6] This opens up avenues to investigate:

-

The expression and function of DNAH8 in the central nervous system.

-

Its potential involvement in neuronal development and function.

-

Quantitative Data

The following table summarizes semen parameters in men with bi-allelic DNAH8 variants, highlighting the severe impact on sperm motility and morphology.

| Parameter | Patient 1 | Patient 2 | Reference Values (WHO) |

| Semen Volume (mL) | 2.4 | 1.6 | ≥1.5 |

| Sperm Concentration (10⁶/mL) | 69.8 | 30.2 | ≥15 |

| Total Sperm Number (10⁶) | 167.5 | 48.3 | ≥39 |

| Total Motility (%) | 0 | 0 | ≥40 |

| Progressive Motility (%) | 0 | 0 | ≥32 |

| Normal Morphology (%) | 0 | 0 | ≥4 |

Data adapted from studies on patients with confirmed DNAH8 mutations.[2][5]

Experimental Protocols

Detailed methodologies for key experiments in DNAH8 research are outlined below.

Whole-Exome Sequencing (WES) and Variant Identification

-

Objective: To identify pathogenic genetic variants in individuals with suspected DNAH8-related disorders.

-

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood samples using a standard DNA extraction kit.

-

Library Preparation: DNA is fragmented, and adapters are ligated to the ends. Exonic regions are captured using a commercial exome enrichment kit.

-

Sequencing: The captured DNA library is sequenced on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing data is aligned to the human reference genome. Variant calling is performed, followed by annotation and filtering. Variants are prioritized based on their predicted pathogenicity, inheritance pattern, and minor allele frequency in population databases.[5][9]

-

Sanger Sequencing

-

Objective: To validate candidate variants identified through WES.

-

Methodology:

-

Primer Design: PCR primers are designed to amplify the genomic region containing the variant of interest.

-

PCR Amplification: The target region is amplified from the patient's genomic DNA.

-

Sequencing: The PCR product is sequenced using the Sanger method.

-

Analysis: The resulting sequence is compared to the reference sequence to confirm the presence of the variant.[9]

-

Immunofluorescence (IF) Staining

-

Objective: To examine the expression and localization of the DNAH8 protein in cells or tissues.

-

Methodology:

-

Sample Preparation: Spermatozoa or tissue sections are fixed and permeabilized.

-

Antibody Incubation: Samples are incubated with a primary antibody specific to DNAH8. Following washing, a fluorescently labeled secondary antibody is added.

-

Counterstaining: A nuclear counterstain (e.g., DAPI) is often used.

-

Imaging: Samples are visualized using a fluorescence microscope. The absence or mislocalization of the fluorescent signal in patients compared to controls can indicate a pathogenic effect of a mutation.[2][9]

-

Transmission Electron Microscopy (TEM)

-

Objective: To analyze the ultrastructural defects in sperm flagella caused by DNAH8 mutations.

-

Methodology:

-

Sample Fixation: Semen samples are fixed in a glutaraldehyde solution.

-

Processing: Samples are post-fixed, dehydrated, and embedded in resin.

-

Sectioning: Ultrathin sections are cut and mounted on copper grids.

-

Staining: Sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The ultrastructure of the sperm axoneme is examined using a transmission electron microscope.[2][9]

-

Generation of Knockout (KO) Mouse Models

-

Objective: To study the in vivo function of Dnah8 and recapitulate human disease phenotypes.

-

Methodology:

-

CRISPR-Cas9 System: Guide RNAs (gRNAs) are designed to target the Dnah8 gene in mouse embryos.

-

Microinjection: The gRNAs and Cas9 nuclease are microinjected into fertilized mouse eggs.

-

Embryo Transfer: The injected embryos are transferred to pseudopregnant female mice.

-

Genotyping: Offspring are genotyped to identify individuals with the desired Dnah8 knockout.

-

Phenotypic Analysis: The KO mice are analyzed for fertility, sperm parameters, and other relevant phenotypes.[2]

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: DNAH8 in the Androgen Receptor (AR) Signaling Pathway.

References

- 1. genecards.org [genecards.org]

- 2. Bi-allelic DNAH8 Variants Lead to Multiple Morphological Abnormalities of the Sperm Flagella and Primary Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bi-allelic DNAH8 Variants Lead to Multiple Morphological Abnormalities of the Sperm Flagella and Primary Male Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel splicing variant in DNAH8 causes asthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene - DNAH8 [maayanlab.cloud]

- 7. Dynein axonemal heavy chain 8 promotes androgen receptor activity and associates with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diseases.jensenlab.org [diseases.jensenlab.org]

- 9. A novel homozygous frameshift variant in DNAH8 causes multiple morphological abnormalities of the sperm flagella in a consanguineous Pakistani family - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of "D1N8" Reveals Ambiguity in Scientific Literature

A comprehensive review of scientific and clinical databases for a specific molecule or drug designated "D1N8" has yielded no definitive results. The term appears most frequently as a shorthand for "Day 1 and Day 8" in clinical trial dosing schedules, rather than a distinct molecular entity.

While the query sought a detailed technical guide on the mechanism of action of "this compound," the available literature does not identify a singular compound or protein with this name. The search results did, however, provide context on various research areas where similar-sounding terms or related concepts are discussed.

For instance, one clinical trial protocol outlines a dosing regimen as "D1, D8 of 28 day cycles," referring to the administration of a treatment on the first and eighth days of a 28-day cycle. This usage of "D1, D8" is common in oncology and other fields where cyclical therapies are employed.

Separately, research into the protein "Disabled-1" (Dab1) has elucidated its role in signaling pathways crucial for neuronal development. Dab1 is an adapter protein involved in the Reelin signaling pathway, which is essential for the proper layering of neurons in the brain[1][2]. It has also been shown to act as an adaptor for the epidermal growth factor receptor (EGFR), indicating its involvement in cellular proliferation independent of the Reelin pathway[1].

In the context of antifungal research, a plant defensin named "NaD1" has been identified and its mechanism of action against Candida albicans has been explored. NaD1 interacts with the fungal cell surface, leading to membrane permeabilization, the production of reactive oxygen species, and ultimately, cell death[3].

Furthermore, the term "Disitamab Vedotin," an antibody-drug conjugate, is mentioned in the context of bladder cancer treatment, with studies indicating its influence on the TNF signaling pathway[4].

Finally, the NEDD8-activating enzyme E1 regulatory subunit (NAE1) is a key component in the neddylation pathway, a process vital for cell cycle progression[5].

Based on the available scientific and clinical literature, "this compound" does not correspond to a known specific molecule, drug, or biological entity. The term is most plausibly interpreted as an abbreviation for a dosing schedule in clinical trials. Therefore, a technical guide on the mechanism of action of "this compound" cannot be constructed. Researchers interested in the topics that emerged during this search are encouraged to investigate the specific entities mentioned, such as the Dab1 protein, the NaD1 defensin, Disitamab Vedotin, or the NAE1 enzyme, using their respective formal designations.

References

- 1. Disabled 1 Is Part of a Signaling Pathway Activated by Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disabled-1 acts downstream of Reelin in a signaling pathway that controls laminar organization in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and mechanism of action of the plant defensin NaD1 as a new member of the antifungal drug arsenal against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NEDD8-activating enzyme E1 regulatory subunit [receptor.ai]

Unraveling the Enigma of D1N8: A Deep Dive into Deuterium Labeling

The initial investigation into the deuterium labeling of a compound designated as "D1N8" has revealed a significant information gap. Extensive searches of publicly available scientific literature, chemical databases, and technical whitepapers have yielded no specific molecule or experimental protocol associated with this identifier.

This suggests that "this compound" may represent an internal, proprietary designation for a compound not yet disclosed in public forums, a potential typographical error in the query, or a highly specialized molecule with limited documentation.

For researchers, scientists, and drug development professionals seeking to understand the intricacies of deuterium labeling, the broader principles and applications remain a vibrant area of study. Deuterium, a stable isotope of hydrogen, offers a powerful tool in medicinal chemistry and pharmacological research. Its strategic incorporation into a molecule can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. This "deuterium effect" is a key strategy in the development of next-generation therapeutics.

The process of deuterium labeling involves the selective replacement of hydrogen atoms with deuterium atoms within a molecule's structure. This can be achieved through various synthetic methodologies, each with its own advantages and challenges. The precise location of the deuterium label is critical, as it dictates the impact on the drug's metabolic fate.

To provide the requested in-depth technical guide, clarification on the specific chemical structure and context of "this compound" is necessary. Without this fundamental information, any attempt to detail experimental protocols, quantitative data, or signaling pathways would be purely speculative and not grounded in scientific fact.

We encourage the requester to verify the designation "this compound" and provide any additional context or structural information that could aid in a more targeted and fruitful investigation. Upon receiving more specific details, a comprehensive technical guide adhering to the user's stringent requirements for data presentation, experimental protocols, and data visualization can be accurately and effectively constructed.

D1N8: A Potent Inhibitor of SARS-CoV-2 3CL Protease, Not a Protein Substrate for Degradation

Initial research into the stability and degradation pathways of a presumed protein "D1N8" has revealed a critical misidentification in the query. The entity "this compound" is not a protein but a potent small molecule inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a key enzyme in the viral life cycle. Consequently, the concepts of protein stability, half-life, and degradation pathways such as ubiquitination do not apply to this compound.

This guide clarifies the nature of this compound based on available scientific literature and explains the fundamental biological processes of protein degradation that were the focus of the original query.

The True Identity of this compound: A Chemical Compound

This compound is a novel 1,2,3-triazole isatin derivative identified through click-chemistry-based screening.[1][2] It functions as a non-covalent inhibitor of the SARS-CoV-2 3CL protease.[3] Research has focused on its efficacy as a potential antiviral agent against COVID-19.

Published studies have characterized this compound by its inhibitory concentration (IC50) and cytotoxic concentration (CC50).

| Parameter | Value | Description | Reference |

| IC50 | 0.44 ± 0.12 µM | The concentration at which this compound inhibits 50% of the SARS-CoV-2 3CLpro enzymatic activity. | [1][2][4] |

| CC50 | > 20 µM | The concentration at which this compound causes death to 50% of cultured cells. A higher value indicates lower cytotoxicity. | [1][2][4] |

These parameters are standard measures for the potency and safety of chemical compounds in drug development and are distinct from the metrics used to assess protein stability.

Understanding Protein Stability and Degradation

For the benefit of researchers and drug development professionals, this section outlines the core concepts of protein stability and degradation that were the intended focus of the original request.

Proteins are dynamic macromolecules whose cellular concentrations are tightly regulated by a balance between synthesis and degradation. Protein stability refers to a protein's ability to maintain its native, functional conformation. The degradation of proteins is a crucial cellular process for removing misfolded, damaged, or no-longer-needed proteins, and for regulating various cellular pathways.

The primary mechanism for selective protein degradation in eukaryotic cells is the ubiquitin-proteasome system (UPS). This pathway involves the tagging of substrate proteins with a small protein called ubiquitin.

The process of ubiquitination is carried out by a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.

The repeated addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.

// Nodes Ub [label="Ubiquitin", fillcolor="#FBBC05", fontcolor="#202124"]; E1 [label="E1\n(Activating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2 [label="E2\n(Conjugating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3\n(Ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Target Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb_Substrate [label="Polyubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Peptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ub -> E1 [label="ATP"]; E1 -> E2 [label="Ub"]; E2 -> E3 [label="Ub"]; Substrate -> E3; E3 -> PolyUb_Substrate [label=" Polyubiquitination"]; PolyUb_Substrate -> Proteasome; Proteasome -> Peptides [label="Degradation"]; Proteasome -> Ub [label="Recycling", style=dashed]; } The Ubiquitin-Proteasome Pathway for protein degradation.

Several experimental techniques are commonly employed to investigate the stability and degradation of a specific protein:

-

Cycloheximide (CHX) Chase Assay: This is a widely used method to determine the half-life of a protein. CHX inhibits protein synthesis, and the decay of the target protein is monitored over time by methods such as Western blotting.

-

Ubiquitination Assays: To determine if a protein is ubiquitinated, immunoprecipitation of the target protein followed by Western blotting for ubiquitin can be performed. In vitro ubiquitination assays using purified E1, E2, and E3 enzymes can identify the specific components of the UPS responsible for the protein's degradation.

-

Mass Spectrometry: This powerful technique can be used to identify post-translational modifications, including ubiquitination, and to identify interacting partners that may be involved in the degradation process.

// Nodes start [label="Treat cells with\nCycloheximide (CHX)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect cell lysates\nat different time points\n(e.g., 0, 2, 4, 8 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="Perform SDS-PAGE and\nWestern Blotting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; probe [label="Probe with antibody\nagainst target protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify protein levels\nand calculate half-life", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> collect; collect -> sds; sds -> probe; probe -> quantify; } Workflow for a Cycloheximide (CHX) Chase Assay.

References

In Vitro Profile of D1N8: A Potent SARS-CoV-2 3CL Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of D1N8, a novel isatin derivative identified as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). This compound demonstrates significant potential as a candidate for the development of anti-SARS-CoV-2 therapeutics. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the compound's mechanism of action and experimental workflow.

Core Findings and Data Presentation

This compound has been identified as a potent inhibitor of the SARS-CoV-2 3CLpro, an enzyme essential for viral replication. In vitro studies have quantified its inhibitory potency and cellular cytotoxicity, highlighting its favorable preliminary profile.

Quantitative Data Summary

The following table summarizes the key in vitro activity data for this compound and a reference compound, L-26.

| Compound | Target | IC50 (μM) | CC50 (μM) |

| This compound | SARS-CoV-2 3CLpro | 0.44 ± 0.12 [1][2][3][4] | >20 [1][2][3][4] |

| L-26 (Reference) | SARS-CoV-2 3CLpro | 0.30 ± 0.14[1][2] | <2.6[1][2] |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit 50% of the 3CLpro enzymatic activity. A lower IC50 value signifies higher potency.

-

CC50 (Half-maximal cytotoxic concentration): Represents the concentration of the compound that results in the death of 50% of cultured cells. A higher CC50 value indicates lower cytotoxicity.

The data demonstrates that this compound exhibits potent inhibition of SARS-CoV-2 3CLpro, comparable to the reference inhibitor L-26, but with significantly lower cytotoxicity.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound. While the precise, detailed protocols from the original publication are not fully available, the following represents a standard approach for these assays based on the available literature.

Synthesis of this compound

This compound is a 1,2,3-triazole isatin derivative. Its synthesis was achieved through a click-chemistry-based rapid screening approach.[2] This methodology involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of triazole-containing isatin derivatives. The general workflow for the synthesis is as follows:

-

Preparation of an alkynyl-isatin core: An isatin scaffold is functionalized with an alkyne group.

-

Preparation of a library of azide-containing building blocks: A diverse set of molecules containing an azide functional group is prepared or procured.

-

Click Chemistry Reaction: The alkynyl-isatin core is reacted with the various azide building blocks in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., a mixture of t-BuOH and H2O). This reaction is typically performed in a high-throughput format, such as in 96-well plates.

-

Identification of this compound: The resulting library of compounds is then screened for biological activity. This compound was identified from this library as a potent inhibitor.

SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of this compound against SARS-CoV-2 3CLpro was determined using a FRET-based enzymatic assay. This assay measures the cleavage of a fluorogenic substrate by the protease.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate: A peptide containing a fluorophore and a quencher separated by a 3CLpro cleavage sequence.

-

Assay buffer: Typically a buffer such as Tris-HCl or HEPES at a physiological pH, containing salts like NaCl and a reducing agent like DTT.

-

Test compound (this compound) dissolved in DMSO.

-

96-well or 384-well microplates (black, for fluorescence measurements).

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

The test compound (this compound) is serially diluted to various concentrations.

-

A solution of SARS-CoV-2 3CLpro is prepared in the assay buffer.

-

The enzyme solution is added to the wells of the microplate.

-

The serially diluted this compound is added to the wells containing the enzyme and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The FRET substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

The rate of substrate cleavage is determined from the slope of the fluorescence intensity versus time plot.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in a suitable cell line (e.g., Vero E6 or HEK293T cells) to determine its effect on cell viability.

-

Reagents and Materials:

-

Mammalian cell line (e.g., Vero E6)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound) dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well cell culture plates.

-

Microplate reader (absorbance or luminescence).

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a further period to allow for color development (for absorbance-based assays) or signal generation (for luminescence-based assays).

-

The absorbance or luminescence is measured using a microplate reader.

-

The percentage of cell viability for each concentration of this compound is calculated relative to the vehicle control.

-

The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Caption: Experimental workflow for the identification and in vitro characterization of this compound.

References

- 1. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the biological targets of D1N8

- 1. Disabled 1 Is Part of a Signaling Pathway Activated by Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disabled-1 acts downstream of Reelin in a signaling pathway that controls laminar organization in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of biological targets through the correlation between cell line chemosensitivity and protein expression pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo drug target discovery: identifying the best targets from the genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. High-Precision Protein Binding Affinity Measurement with FIDA Technology | Fidabio [fidabio.com]

- 7. fluidic.com [fluidic.com]

- 8. Identification and mechanism of action of the plant defensin NaD1 as a new member of the antifungal drug arsenal against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NEDD8-activating enzyme E1 regulatory subunit [receptor.ai]

- 12. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes: Dendritic Cell and CD8+ T-Cell Co-Culture for Antigen-Specific T-Cell Activation

Note: The term "D1N8 protocol" does not correspond to a standardized, publicly documented cell culture protocol in the provided search results. Therefore, this document presents a representative protocol for a Dendritic Cell (DC) and CD8+ T-Cell Co-culture, a fundamental technique in immunology and drug development, which aligns with the themes of cellular assays and signaling pathways found in the search results. This protocol is provided as a comprehensive example of application notes and detailed experimental procedures.

Introduction

The co-culture of dendritic cells (DCs) with CD8+ T-cells is a cornerstone in vitro assay for studying the activation, proliferation, and effector functions of antigen-specific cytotoxic T lymphocytes (CTLs). DCs are the most potent antigen-presenting cells (APCs), capable of processing and presenting exogenous antigens on MHC class I molecules to naive CD8+ T-cells, a process known as cross-presentation. This protocol details the generation of monocyte-derived DCs (Mo-DCs), loading them with a specific antigen, and subsequently co-culturing them with autologous CD8+ T-cells to elicit an antigen-specific immune response.

Applications in Research and Drug Development

-

Vaccine Development: Assessing the immunogenicity of vaccine candidates by their ability to induce antigen-specific T-cell responses.

-

Cancer Immunotherapy: Evaluating the efficacy of cancer vaccines, checkpoint inhibitors, or adoptive cell therapies in enhancing anti-tumor T-cell activity.

-

Infectious Disease Research: Studying the T-cell response to viral or bacterial antigens.

-

Autoimmunity: Investigating the mechanisms of T-cell tolerance and the breakdown of self-tolerance in autoimmune diseases.[1]

-

Drug Screening: Screening for compounds that modulate T-cell activation or DC function.

Principle of the Assay

This protocol is divided into three main stages:

-

Generation of Mo-DCs: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into immature DCs using a specific cytokine cocktail.

-

DC Maturation and Antigen Loading: Immature DCs are matured and simultaneously loaded with a peptide antigen of interest. Mature DCs upregulate co-stimulatory molecules necessary for robust T-cell activation.

-

Co-culture and Analysis: Antigen-loaded mature DCs are co-cultured with isolated autologous CD8+ T-cells. The subsequent T-cell activation and proliferation are measured.

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

-

Ficoll-Paque

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ Human Monocyte Enrichment Cocktail, following the manufacturer's instructions.

-

Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the monocytes in a T-75 flask at a density of 1 x 10^6 cells/mL.

-

To differentiate monocytes into immature DCs, add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines every 2-3 days.

Protocol 2: DC Maturation, Antigen Loading, and CD8+ T-Cell Co-culture

Materials:

-

Immature DCs from Protocol 1

-

EasySep™ Human CD8+ T Cell Isolation Kit

-

Antigenic peptide of interest (e.g., viral peptide, tumor-associated antigen)

-

LPS (Lipopolysaccharide) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) for maturation

-

Complete RPMI-1640 medium

Procedure:

-

CD8+ T-Cell Isolation: On the day of co-culture, isolate CD8+ T-cells from a donor-matched PBMC sample using the EasySep™ Human CD8+ T Cell Isolation Kit.[2]

-

DC Maturation and Antigen Loading:

-

Harvest the immature DCs generated in Protocol 1.

-

Resuspend the cells in fresh complete medium.

-

Add the antigenic peptide at a final concentration of 10 µg/mL.

-

Add a maturation agent, such as LPS (100 ng/mL), to the DC culture.

-

Incubate for 18-24 hours.

-

-

Co-culture Setup:

-

Harvest the mature, antigen-loaded DCs and wash them to remove excess peptide and maturation agent.

-

Count both the DCs and the isolated CD8+ T-cells.

-

In a 96-well round-bottom plate, combine the DCs and CD8+ T-cells at a 1:10 ratio (DC:T-cell). A typical starting cell number would be 1 x 10^4 DCs and 1 x 10^5 CD8+ T-cells per well.[2]

-

Culture the cells in a final volume of 200 µL of complete medium.

-

Incubate at 37°C in a 5% CO2 incubator for 3-6 days.[2]

-

Protocol 3: Analysis of T-Cell Activation

Methods for Analysis:

-

Proliferation Assay (CFSE Staining):

-

Prior to co-culture, label the CD8+ T-cells with CFSE (Carboxyfluorescein succinimidyl ester).

-

After the co-culture period, harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

-

Cytokine Secretion (ELISA or CBA):

-

After the co-culture period, collect the culture supernatant.

-

Measure the concentration of key effector cytokines, such as IFN-γ and TNF-α, using an ELISA or a Cytometric Bead Array (CBA).

-

-

Expression of Activation Markers (Flow Cytometry):

-

Harvest cells from the co-culture.

-

Stain with fluorescently-labeled antibodies against T-cell activation markers like CD69, CD25, and the degranulation marker CD107a.

-

Analyze the percentage of activated T-cells by flow cytometry.

-

Data Presentation

Table 1: Representative Cytokine Profile from Co-culture Supernatant

| Condition | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |

| CD8+ T-cells alone | < 10 | < 5 | < 5 |

| T-cells + Unloaded DCs | 25 ± 8 | 15 ± 5 | < 5 |

| T-cells + Antigen-loaded DCs | 850 ± 120 | 450 ± 75 | 250 ± 40 |

Table 2: T-Cell Proliferation and Activation Marker Expression

| Condition | % Proliferated CD8+ T-cells (CFSE low) | % CD69+ CD8+ T-cells |

| T-cells + Unloaded DCs | 2.5 ± 0.8% | 5.2 ± 1.5% |

| T-cells + Antigen-loaded DCs | 65.7 ± 9.2% | 78.3 ± 11.4% |

Visualizations

Caption: Experimental workflow for the DC and CD8+ T-Cell co-culture protocol.

Caption: Simplified signaling pathway for CD8+ T-Cell activation by an APC.

References

How to use D1N8 in mass spectrometry

It appears there may be a misunderstanding or a typo regarding the term "D1N8" in the context of mass spectrometry. A thorough search of scientific literature and databases does not yield any specific, recognized compound, reagent, or methodology with this designation.

To provide you with accurate and relevant application notes and protocols, please verify the name of the compound or technology of interest. It is possible that "this compound" could be an internal designation, a new or emerging technology not yet widely documented, or a misspelling of another term.

For example, could you have been referring to:

-

A specific deuterated internal standard? (e.g., a compound with 8 deuterium atoms, D8, and a nitrogen atom, N)

-

A particular reagent or chemical probe?

-

An abbreviation for a specific experimental technique?

Once the correct terminology is clarified, a detailed application note with the required protocols, data tables, and diagrams can be generated.

Quantitative Analysis of Analytes in Biological Samples: Application Notes and Protocols

Disclaimer: The term "D1N8" does not correspond to a known biological molecule based on current scientific literature. Therefore, this document provides a generalized framework and detailed protocols for the quantitative analysis of a hypothetical analyte, referred to as "Analyte X," in biological samples. These protocols can be adapted for various molecules, such as proteins, peptides, or small molecule drugs, with appropriate modifications.

Introduction

The accurate quantification of biological molecules in complex matrices such as plasma, serum, tissue homogenates, and cell lysates is crucial for academic research, clinical diagnostics, and pharmaceutical development. This document outlines detailed protocols for two common and powerful techniques for quantitative analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Audience: This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of laboratory techniques.

Analyte X Signaling Pathway

To illustrate the biological context where quantitative analysis is critical, a hypothetical signaling pathway involving "Analyte X" is presented below. Understanding this pathway helps in interpreting the quantitative data and its biological significance. For instance, quantifying "Analyte X" could be essential to assess the activation state of this pathway in response to a specific treatment or disease condition.[1][2][3][4][5]

Caption: Hypothetical Signaling Pathway of Analyte X.

Sample Preparation for Quantitative Analysis

Proper sample preparation is a critical initial step to ensure accurate and reproducible results.[6][7] The choice of method depends on the biological matrix and the downstream analytical technique.

General Workflow for Sample Preparation

The following diagram illustrates a general workflow for preparing biological samples for analysis.

Caption: General workflow for biological sample preparation.

Protocols for Sample Preparation

Table 1: Protocols for Different Biological Samples

| Sample Type | Protocol | Storage Conditions |

| Serum | 1. Collect whole blood in a serum separator tube. 2. Allow blood to clot at room temperature for 30-60 minutes. 3. Centrifuge at 1000-2000 x g for 15 minutes at 4°C.[8] 4. Aliquot the supernatant (serum) into clean tubes. | Assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[8] |

| Plasma | 1. Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, citrate). 2. Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.[8] 3. Aliquot the supernatant (plasma) into clean tubes. | Assay immediately or store at -80°C. Avoid repeated freeze-thaw cycles.[8] |

| Tissue Homogenate | 1. Excise tissue and rinse with ice-cold PBS to remove excess blood.[9] 2. Weigh the tissue and add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors). A common ratio is 1g of tissue to 5-10 mL of buffer.[9] 3. Homogenize the tissue on ice using a homogenizer. 4. Centrifuge at 10,000-15,000 x g for 20 minutes at 4°C. 5. Collect the supernatant. | Assay immediately or store at -80°C. |

| Cell Culture Supernatant | 1. Centrifuge the cell culture media at 1500 x g for 10 minutes at 4°C to pellet cells. 2. Carefully collect the supernatant. | Assay immediately or store at -80°C. |

| Cell Lysate | 1. Wash cells with ice-cold PBS. 2. Add ice-cold lysis buffer and incubate on ice for 30 minutes. 3. Scrape cells and transfer the lysate to a microfuge tube. 4. Centrifuge at 12,000 x g for 15 minutes at 4°C. 5. Collect the supernatant. | Assay immediately or store at -80°C. |

Quantitative Analysis by ELISA

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

ELISA Workflow

Caption: General workflow for a sandwich ELISA protocol.

Detailed ELISA Protocol (Sandwich ELISA)

This protocol is a general guideline and may require optimization for specific assays.[10]

-

Coating: Dilute the capture antibody to the recommended concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[10]

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[10]

-

Washing: Repeat the wash step as in step 2.

-

Sample Incubation: Add 100 µL of standards and samples (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody: Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as in step 2.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of Analyte X in the samples.

Table 2: Representative Quantitative Data from ELISA

| Sample ID | Absorbance (450 nm) | Calculated Concentration (ng/mL) |

| Standard 1 | 2.150 | 10.00 |

| Standard 2 | 1.100 | 5.00 |

| Standard 3 | 0.550 | 2.50 |

| Standard 4 | 0.275 | 1.25 |

| Blank | 0.050 | 0.00 |

| Sample A | 0.850 | 3.95 |

| Sample B | 1.520 | 7.07 |

Quantitative Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying molecules in a complex mixture.[11] It is particularly useful for small molecules and peptides.

LC-MS/MS Workflow

Caption: Workflow for quantitative analysis using LC-MS/MS.

Detailed LC-MS/MS Protocol

This protocol provides a general outline and requires optimization for the specific analyte and matrix.[12][13][14][15][16]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, serum, or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).[15] The SIL-IS is crucial for accurate quantification as it corrects for matrix effects and variations in sample processing.[17]

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the SIL-IS need to be determined by direct infusion of the pure compounds. For example:

-

Analyte X: m/z 350.2 -> 180.1

-

SIL-IS for Analyte X: m/z 356.2 -> 186.1

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS.

-

Calculate the peak area ratio (Analyte / SIL-IS).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

-

Determine the concentration of Analyte X in the samples from the calibration curve.

-

Table 3: Representative Quantitative Data from LC-MS/MS

| Sample ID | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Standard 1 | 150,234 | 75,112 | 2.00 | 10.00 |

| Standard 2 | 76,543 | 75,890 | 1.01 | 5.00 |

| Standard 3 | 38,123 | 76,245 | 0.50 | 2.50 |

| Standard 4 | 19,056 | 76,224 | 0.25 | 1.25 |

| Blank | 150 | 75,987 | 0.002 | < LLOQ |

| Sample A | 112,876 | 75,251 | 1.50 | 7.50 |

| Sample B | 56,432 | 75,678 | 0.75 | 3.75 |

LLOQ: Lower Limit of Quantification

Summary and Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of a hypothetical analyte, "Analyte X," in various biological samples using ELISA and LC-MS/MS. The choice between these two powerful techniques will depend on the nature of the analyte, the required sensitivity and specificity, and the available resources. Adherence to proper sample preparation and the detailed protocols outlined herein is essential for obtaining accurate and reliable quantitative data, which is fundamental for advancing biological and pharmaceutical research.

References

- 1. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 7. Sample preparation methods for quantitative detection of DNA by molecular assays and marine biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fn-test.com [fn-test.com]

- 9. fn-test.com [fn-test.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. rsc.org [rsc.org]

- 12. Quantitative analysis of metabolites in complex biological samples using ion-pair reversed-phase liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uab.edu [uab.edu]

- 14. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uab.edu [uab.edu]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for Deuterium-Labeled Fatty Acid Tracers in Metabolic Pathway Studies

Topic: Deuterium-Labeled Fatty Acids as Tracers in Metabolic Pathway Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-labeled tracers are invaluable tools for investigating the intricate pathways of fatty acid and triglyceride metabolism in vivo. Among these, deuterium-labeled fatty acids serve as a robust method for tracing the absorption, transport, storage, and utilization of fatty acids. This document provides a comprehensive overview and detailed protocols for the application of a generic deuterium-labeled C18:1 fatty acid, herein referred to as D-C18:1, as a tracer in metabolic research. This can be adapted for other similar deuterium-labeled fatty acids. These methods allow for the quantitative analysis of metabolic fluxes, providing critical insights into both normal physiology and disease states such as metabolic syndrome, diabetes, and cardiovascular disease.

Principle of Isotope Tracing

Stable isotope tracing with deuterium-labeled compounds relies on the administration of a labeled molecule and subsequent detection of the label in various downstream metabolites. The incorporation of the deuterium-labeled fatty acid into different lipid pools (e.g., triglycerides, phospholipids, cholesteryl esters) allows for the measurement of the rates of synthesis, breakdown (lipolysis), and inter-conversion of these lipids. The analysis is typically performed using mass spectrometry, which can differentiate between the labeled (heavy) and unlabeled (light) isotopes.

Applications in Metabolic Research

The use of deuterium-labeled fatty acid tracers has a wide range of applications in understanding lipid metabolism. Key applications include:

-

Quantifying Fatty Acid Uptake and Esterification: Tracing the incorporation of the labeled fatty acid into tissue and plasma lipid pools to determine the rates of uptake and esterification into complex lipids.

-

Measuring Lipolysis: By observing the dilution of the tracer in the free fatty acid pool, researchers can calculate the rate of appearance of unlabeled fatty acids from the breakdown of stored triglycerides.

-

Investigating Fatty Acid Oxidation: Although less direct than with 13C-labeled tracers that produce labeled CO2, deuterium labels can be used to trace the contribution of specific fatty acids to oxidative pathways by measuring their disappearance from the plasma and their incorporation into intracellular lipid pools that feed into beta-oxidation.

-

Studying Lipoprotein Metabolism: Following the appearance of the tracer in lipoproteins such as very-low-density lipoprotein (VLDL) provides insights into hepatic lipid secretion and lipoprotein particle kinetics.[1]

-

Drug Discovery and Development: Evaluating the effect of therapeutic agents on lipid metabolism by measuring changes in fatty acid fluxes in response to treatment.

Data Presentation

Quantitative data from tracer experiments should be summarized for clear interpretation and comparison across different experimental conditions.

| Parameter Measured | Control Group (Vehicle) | Treatment Group (Drug X) | p-value |

| Tracer Incorporation into Plasma Triglycerides (Area Under the Curve, AUC) | 1500 ± 250 (nmol/Lh) | 950 ± 180 (nmol/Lh) | <0.05 |

| Rate of Appearance (Ra) of Unlabeled Palmitate (µmol/kg/min) | 5.2 ± 0.8 | 3.1 ± 0.5 | <0.01 |

| Fractional Secretion Rate of VLDL-Triglycerides (%/h) | 25 ± 4 | 18 ± 3 | <0.05 |

| Tracer Incorporation into Adipose Tissue Triglycerides (nmol/g tissue) | 85 ± 15 | 120 ± 20 | <0.05 |

Experimental Protocols

Protocol 1: In Vivo Tracer Administration and Blood Sampling

This protocol describes the administration of a deuterium-labeled fatty acid to a mouse model to study lipid metabolism.

Materials:

-

Deuterium-labeled fatty acid (e.g., D-C18:1)

-

Vehicle for administration (e.g., corn oil, 20% Intralipid)

-

Experimental animals (e.g., C57BL/6 mice)

-

Gavage needles or infusion pumps

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

Procedure:

-

Animal Preparation: Acclimate animals to the experimental conditions. For studies on postprandial lipid metabolism, animals should be fasted overnight (12-16 hours) with free access to water.

-

Tracer Preparation: Prepare the tracer solution by dissolving the deuterium-labeled fatty acid in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 150 mg/kg body weight).

-

Tracer Administration: Administer the tracer solution to the animals. This can be done via oral gavage for studying dietary fat absorption or via intravenous infusion for studying plasma fatty acid kinetics. For constant infusion, a priming bolus may be necessary to reach isotopic steady-state more quickly.

-

Blood Sampling: Collect blood samples at predetermined time points following tracer administration (e.g., 0, 15, 30, 60, 120, 240 minutes). Collect blood into EDTA-coated tubes to prevent coagulation.

-